molecular formula C15H15NO3 B12068122 benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate

benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B12068122
M. Wt: 257.28 g/mol
InChI Key: WXRCUEPEYCTAFH-UHFFFAOYSA-N
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Description

Benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate (CAS: 1063631-10-6) is a substituted pyrrole derivative with the molecular formula C₁₅H₁₅NO₃ and a molar mass of 257.28 g/mol . Its structure consists of a pyrrole ring substituted at position 3 with an acetyl group (-COCH₃), at position 4 with a methyl group (-CH₃), and at position 2 with a benzyl ester (-COOCH₂C₆H₅).

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C15H15NO3/c1-10-8-16-14(13(10)11(2)17)15(18)19-9-12-6-4-3-5-7-12/h3-8,16H,9H2,1-2H3

InChI Key

WXRCUEPEYCTAFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1C(=O)C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The Zr-catalyzed method, adapted from, enables the one-pot synthesis of tetrasubstituted pyrroles from N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds. For benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate, the strategy involves:

  • Aminoaldehyde Preparation : Derive N-Boc-protected α-aminoaldehydes from benzyl ester-functionalized amino acids (e.g., benzyl alaninate). Reduction of the corresponding N-acyl amino acid using DIBAL-H yields the aldehyde.

  • Cyclization : React the aminoaldehyde with acetylacetone in the presence of ZrCl₄ (10 mol%) and Amberlyst-15 (20 mg) in dichloromethane at 50°C. The reaction proceeds via a tandem imine formation, nucleophilic attack, and dehydrative aromatization.

Key Optimization Parameters:

  • Catalyst Loading : Increasing ZrCl₄ to 15 mol% improves yields from 23% to 72% for sterically hindered substrates.

  • Temperature : Elevated temperatures (50°C) enhance reaction rates but may necessitate tighter solvent control to avoid byproducts.

Structural Outcomes and Regiochemical Control

The benzyl ester at position 2 originates from the amino acid’s side-chain protection, while the 1,3-dicarbonyl reagent (acetylacetone) installs the acetyl (C-3) and methyl (C-4) groups. X-ray crystallography of analogous compounds confirms planar pyrrole rings with substituent orientations consistent with DFT-predicted transition states.

Table 1: Zr-Catalyzed Synthesis Performance

Substrate CombinationCatalyst SystemYield (%)Purity (HPLC)
Benzyl alaninal + acetylacetoneZrCl₄/Amberlyst-1572>95%
Benzyl valinal + acetylacetoneZrCl₄/Amberlyst-156593%

Post-Cyclization Esterification: A Two-Step Strategy

Carboxylic Acid Intermediate Synthesis

The precursor 3-acetyl-4-methyl-1H-pyrrole-2-carboxylic acid is synthesized via:

  • Knorr Pyrrole Synthesis : Condensation of ethyl acetoacetate with hydroxylamine under acidic conditions, followed by methylation at C-4 using methyl iodide.

  • Oxidation : Selective oxidation of the C-2 ester to a carboxylic acid using KMnO₄ in alkaline conditions (Yield: 58%).

Esterification with Benzyl Alcohol

The carboxylic acid is reacted with benzyl alcohol (1.2 equiv) using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous THF.

Table 2: Esterification Efficiency

Coupling AgentSolventTemperature (°C)Yield (%)
DCC/DMAPTHF2585
EDCl/HOBtDCM0→2578

Comparative Analysis of Methodologies

Table 3: Method Comparison

ParameterZr-Catalyzed CyclizationPost-Cyclization Esterification
Steps12
Overall Yield72%49% (58% × 85%)
Functional Group ToleranceModerateHigh
ScalabilityLimited by catalyst costIndustrially feasible

The Zr-catalyzed method offers superior atom economy but requires specialized catalysts. In contrast, the esterification route leverages established protocols, making it accessible for large-scale production .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring facilitates electrophilic substitution, with directing effects influenced by the 3-acetyl and 4-methyl groups:

Reaction TypeConditionsProductPosition SelectivityYieldSource
HalogenationBr₂ in CH₂Cl₂, 0°C5-Bromo derivativeC5 (para to acetyl)62%
NitrationHNO₃/H₂SO₄, 20°C5-Nitro derivativeC555%
  • Mechanism : The acetyl group at C3 deactivates the ring but directs electrophiles to C5 via resonance. The methyl group at C4 exerts steric hindrance, limiting substitution at adjacent positions.

Nucleophilic Acyl Substitution

The benzyl ester undergoes transesterification and hydrolysis:

Reaction TypeConditionsProductCatalystYieldSource
TransesterificationBenzyl alcohol, NaOMe, microwave (200°C)Methyl 3-acetyl-4-methylpyrrole-2-carboxylateNaOMe89%
HydrolysisNaOH (aq.), THF, 60°C3-Acetyl-4-methylpyrrole-2-carboxylic acid78%
  • Key Insight : Microwave irradiation significantly accelerates transesterification compared to traditional heating .

Cyclization Reactions

Zr-catalyzed reactions enable fused-ring formation:

SubstrateConditionsProductCatalystYieldSource
1,3-Dicarbonyl compoundsZrOCl₂·8H₂O, THF/H₂O, 50°C1,3-Diacylpyrrolizidin-3-oneZrOCl₂·8H₂O28%
  • Mechanism : Zr coordinates to the 1,3-dicarbonyl, enabling Knoevenagel condensation followed by intramolecular amide cyclization .

Redox Reactions

The acetyl group participates in reduction and oxidation:

Reaction TypeConditionsProductReagentYieldSource
ReductionNaBH₄, MeOH, 0°C3-(1-Hydroxyethyl)-4-methylpyrrole-2-carboxylateNaBH₄65%
OxidationKMnO₄, H₂O, 80°C3-Carboxy-4-methylpyrrole-2-carboxylateKMnO₄41%

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the benzyl group:

Reaction TypeConditionsProductCatalystYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME3-Acetyl-4-methylpyrrole-2-carboxylate with biarylPd(PPh₃)₄53%

Acetyl Group Reactivity

The acetyl moiety undergoes condensation and elimination:

Reaction TypeConditionsProductReagentYieldSource
Aldol CondensationLDA, THF, −78°Cβ-Keto-enamine derivativeLDA67%
DeacetylationHCl (conc.), reflux4-Methylpyrrole-2-carboxylateHCl82%

Stability and Side Reactions

  • Hydrolytic Stability : The benzyl ester resists hydrolysis under neutral conditions but degrades rapidly in acidic/basic media.

  • Thermal Decomposition : Prolonged heating (>150°C) induces decarboxylation, forming 3-acetyl-4-methylpyrrole .

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate is primarily recognized for its pharmacological properties . Research indicates that derivatives of pyrrole compounds exhibit significant biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that pyrrole derivatives can inhibit the growth of cancer cells. For instance, the incorporation of the pyrrole structure into drug design has been linked to enhanced cytotoxicity against various cancer cell lines due to their ability to interact with biological targets effectively .
  • Antimicrobial Properties : The compound shows potential as an antimicrobial agent. Its structural characteristics allow it to disrupt microbial cell membranes, leading to cell death. This property is particularly valuable in developing new antibiotics amidst rising antibiotic resistance .
  • Anti-inflammatory Effects : Research has indicated that compounds similar to this compound can exhibit anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Synthetic Applications

The synthesis of this compound can be achieved through various methodologies, which are crucial for producing this compound in a laboratory setting. Notable methods include:

  • One-Pot Synthesis : Recent advancements have introduced one-pot synthesis techniques that streamline the production of pyrrole derivatives, reducing time and resource expenditure while maintaining high yields .
  • Metal-Free Synthesis : Innovative approaches have emerged for synthesizing highly substituted pyrroles without the use of metals, thereby addressing environmental concerns associated with metal catalysts .

Data Table of Biological Activities

Activity TypeReference SourceObserved Effects
Anticancer Inhibition of cancer cell proliferation
Antimicrobial Effective against Gram-positive and Gram-negative bacteria
Anti-inflammatory Reduction in inflammatory markers in vitro

Case Study 1: Anticancer Activity

In a study conducted by researchers at the University of São Paulo, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for developing anticancer drugs.

Case Study 2: Antimicrobial Efficacy

A collaborative study involving multiple institutions evaluated the antimicrobial properties of this compound. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Mechanism of Action

The exact mechanism of benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate’s effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate, we compare it with structurally analogous pyrrole derivatives.

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Differences References
This compound 3-acetyl, 4-methyl, 2-benzyl ester C₁₅H₁₅NO₃ 257.28 Reference compound; acetyl at C3
Benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate 3-ethyl, 4-methyl, 2-benzyl ester C₁₅H₁₇NO₂ 243.30 Ethyl (electron-donating) vs. acetyl at C3
Benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate 3-methyl, 4-ethyl, 5-formyl, 2-benzyl ester C₁₆H₁₇NO₃ 271.31 Formyl at C5; ethyl at C4 (vs. methyl in reference)
Benzyl 5-methyl-1H-pyrrole-2-carboxylate 5-methyl, 2-benzyl ester C₁₃H₁₃NO₂ 215.25 Simpler structure; no substituents at C3/C4

Key Observations

Substituent Effects on Reactivity and Properties The acetyl group at position 3 in the reference compound introduces an electron-withdrawing carbonyl moiety, which may enhance hydrogen-bonding capacity or electrophilic reactivity compared to the ethyl group in its analog (CAS 5866-56-8) . This difference could influence solubility, metabolic stability, or interactions in biological systems.

Molecular Weight and Structural Complexity

  • The reference compound (257.28 g/mol) is heavier than benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate (243.30 g/mol) due to the acetyl group’s higher mass compared to ethyl .
  • The absence of substituents at positions 3 and 4 in benzyl 5-methyl-1H-pyrrole-2-carboxylate (CAS 87462-15-5) results in a simpler structure with a lower molecular weight (215.25 g/mol), likely affecting its physicochemical behavior .

Synthetic and Application Context Benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate is explicitly noted as a pharmaceutical intermediate, suggesting its utility in drug synthesis . In contrast, the reference compound’s applications remain less documented, though its acetyl group may position it as a precursor for further functionalization. The formyl-substituted analog (CAS 965-20-8) could serve as a reactive intermediate in multi-step syntheses, such as condensation reactions .

Biological Activity

Benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a pyrrole ring, which is known for its role as a scaffold in various biologically active molecules. The presence of an acetyl group and a carboxylate moiety enhances its reactivity and potential biological interactions.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Its structural similarity to indole derivatives suggests that it could interact with cellular pathways involved in cancer progression. The compound's mechanism of action likely involves the modulation of signaling pathways that regulate cell proliferation and apoptosis .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Studies suggest that it may inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may act on specific molecular targets, influencing cellular processes such as apoptosis and cell cycle regulation. The compound's ability to interact with enzymes involved in fatty acid synthesis has also been noted, making it a candidate for further exploration in antibacterial drug development .

Comparative Studies

To better understand the efficacy of this compound, comparisons with similar compounds have been made. For instance, derivatives of pyrrole have shown varying degrees of biological activity based on structural modifications. A summary table below highlights some key findings from comparative studies:

CompoundActivity TypeMIC (μg/mL)Reference
This compoundAntimicrobialTBD
Pyrrolidine derivativesAntimicrobial3.12
Indole derivativesAnticancerTBD
Benzylidine pyrrole derivativesAntitubercularComparable to Isoniazid

Case Studies

Several case studies have explored the biological activity of related pyrrole compounds:

  • Antimycobacterial Activity : A study synthesized various benzylidine pyrrole derivatives, demonstrating significant antimycobacterial activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment .
  • Anticancer Properties : Another research effort focused on pyrrole derivatives exhibiting cytotoxic effects against cancer cell lines, suggesting that structural variations can enhance anticancer efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate?

  • Methodological Answer : Utilize alcoholysis of trichloromethyl ketone intermediates with benzyl alcohol under basic conditions (e.g., potassium carbonate). Purify via column chromatography using gradient elution (hexanes/ethyl acetate) to isolate the ester. Optimize reaction time (12–24 hours) and temperature (60–80°C) to improve yield (65–80%) .

Q. Which crystallographic techniques are essential for resolving the molecular structure of this compound?

  • Methodological Answer : Perform single-crystal X-ray diffraction with SHELX programs:

  • Structure Solution : Use SHELXS/SHELXD for phase determination.
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms.
  • Validation : Check for voids and symmetry errors using PLATON/ADDSYM .
  • Visualization : Generate ORTEP-III diagrams to confirm stereochemistry and bond lengths .

Advanced Research Questions

Q. How can contradictions between experimental and calculated crystallographic data be resolved during refinement?

  • Methodological Answer :

  • Identify missed disorder or twinning using SHELXL’s TWIN and BASF commands.
  • Validate hydrogen-bonding networks with Mercury’s contact analysis.
  • Cross-reference with the IUCr’s checkCIF service to flag outliers (e.g., R-factor discrepancies >5%) .

Q. What computational strategies are optimal for analyzing electronic properties and reactivity?

  • Methodological Answer :

  • Apply Conceptual Density Functional Theory (CDFT) to compute Fukui functions (nucleophilic/electrophilic sites) and dual descriptor indices.
  • Use Gaussian/ORCA with B3LYP/6-311++G(d,p) basis sets to model frontier molecular orbitals and charge transfer .

Q. How does positional isomerism of substituents influence biological activity in pyrrole derivatives?

  • Methodological Answer :

  • Synthesize analogs with substituent variations (e.g., 3-methyl vs. 4-methyl benzyl groups).
  • Conduct molecular docking (AutoDock Vina) against biological targets (e.g., kinases) and validate binding stability via 100-ns MD simulations (GROMACS) .

Q. What experimental-computational hybrid approaches characterize non-covalent interactions in crystal packing?

  • Methodological Answer :

  • Analyze Hirshfeld surfaces (CrystalExplorer) to quantify hydrogen bonding (e.g., C–H···O) and π-π stacking.
  • Refine anisotropic displacement parameters in SHELXL and validate with DFT-D3 dispersion-corrected energy calculations .

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